molecular formula C18H23ClN2O4 B6182087 tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate CAS No. 2624122-31-0

tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate

Cat. No. B6182087
CAS RN: 2624122-31-0
M. Wt: 366.8
InChI Key:
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Description

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate (TBC-IC) is a versatile synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole-1-carboxylic acid, which is an important building block in the synthesis of many biologically active compounds. TBC-IC is a valuable tool for chemists, as it can be used to synthesize a wide range of compounds with different functional groups. Additionally, TBC-IC has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various bioactive compounds, such as indole-3-carboxylic acid derivatives, which have been found to be active against certain types of cancer. tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has also been used in the synthesis of various peptides and proteins, as well as in the synthesis of small molecules, such as dyes and fluorescent probes. Additionally, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has been used in the synthesis of various organic compounds, such as polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate is not fully understood. However, it is believed that the compound acts as an electrophile, which means that it can react with other molecules to form new compounds. tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate can also act as a nucleophile, which means that it can react with other molecules to form covalent bonds. Additionally, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate can act as a Lewis acid, which means that it can form a complex with other molecules to form new compounds.
Biochemical and Physiological Effects
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in the body. Additionally, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has been found to have anti-fungal and anti-bacterial properties, and to reduce the levels of certain types of cholesterol.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate in laboratory experiments is its high reactivity. This allows for the synthesis of a wide range of compounds with different functional groups. Additionally, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate is relatively inexpensive and easy to obtain. However, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate is not very stable and can be easily degraded by light and air. Additionally, the compound can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate in scientific research. One potential direction is to use the compound in the synthesis of new drugs and therapies. Additionally, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate could be used to develop new materials for use in biotechnology and nanotechnology. Finally, tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate could be used to develop new methods for the synthesis of complex organic compounds.

Synthesis Methods

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate is synthesized by reacting tert-butoxycarbonylamino-2-chloro-1H-indole-1-carboxylic acid (tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylateA) with tert-butyl chloride in an aqueous solution. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is typically carried out at room temperature, and yields tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate involves the protection of the amine group, chlorination of the indole ring, and esterification of the carboxylic acid group.", "Starting Materials": [ "3-amino-2-chloro-1H-indole-1-carboxylic acid", "tert-butyl chloroformate", "tert-butanol", "triethylamine", "dichloromethane", "sodium bicarbonate", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-amino-2-chloro-1H-indole-1-carboxylic acid with tert-butyl chloroformate and triethylamine in dichloromethane to form tert-butyl 3-amino-2-chloro-1H-indole-1-carboxylate.", "Step 2: Chlorination of the indole ring by reacting tert-butyl 3-amino-2-chloro-1H-indole-1-carboxylate with sodium bicarbonate and chlorinating agent in dichloromethane to form tert-butyl 3-chloro-2-chloroindole-1-carboxylate.", "Step 3: Esterification of the carboxylic acid group by reacting tert-butyl 3-chloro-2-chloroindole-1-carboxylate with tert-butanol and triethylamine in diethyl ether to form tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate." ] }

CAS RN

2624122-31-0

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8

Purity

95

Origin of Product

United States

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